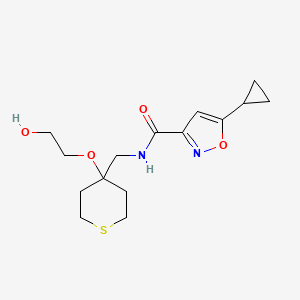

5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c18-5-6-20-15(3-7-22-8-4-15)10-16-14(19)12-9-13(21-17-12)11-1-2-11/h9,11,18H,1-8,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYZDXLQPSKULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3(CCSCC3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 304.39 g/mol

This compound features an isoxazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with isoxazole moieties have been shown to inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Studies have demonstrated that derivatives of isoxazole can exhibit significant cytotoxicity against cancer cell lines. For instance, a related study on trisubstituted isoxazoles indicated varying degrees of cytotoxicity on human promyelocytic leukemia cells (HL-60), with IC values ranging from 86 to 755 μM .

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |

| Isoxazole (6) | 755 | Primarily through cell cycle arrest |

Neuroprotective Effects

Emerging data suggest that compounds similar to 5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide may possess neuroprotective properties. A study indicated that certain isoxazole derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

- Study on Cytotoxicity : A study conducted on HL-60 cells revealed that certain isoxazole derivatives significantly reduced cell viability, suggesting potential for development as anticancer agents .

- Neuroprotection in Animal Models : Research involving animal models demonstrated that administration of related compounds led to improved outcomes in models of neurodegeneration, indicating a protective effect against neuronal loss.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Differences : The target’s isoxazole (O/N) may confer higher polarity compared to thiazole (S/N) in Compounds 1 and 2, influencing solubility and target binding .

- Substituent Effects : The cyclopropyl group in the target compound likely enhances metabolic stability and rigidity relative to the flexible phenylpropyl or methylbutanamido chains in the analogs.

- Linker Chemistry : Carboxamide linkers (target) are generally more hydrolytically stable than esters (Compound 1) or carbamates (Compound 2), suggesting improved pharmacokinetics.

Physicochemical Properties (Inferred)

| Property | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| LogP | Moderate (~2.5–3.5)* | High (~4.0–5.0)† | High (~4.2–5.2)† |

| Water Solubility | Moderate (hydroxyethoxy group) | Low (lipophilic groups) | Low (lipophilic groups) |

| Hydrogen Bond Acceptors | 6 | 9 | 10 |

*Predicted using cyclopropyl (moderate hydrophobicity) and hydroxyethoxy (polar). †High LogP due to benzyl, phenyl, and alkyl groups in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.